molecular formula C13H26IN3 B1512657 (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide CAS No. 1173050-17-3

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide

Cat. No.: B1512657
CAS No.: 1173050-17-3
M. Wt: 351.27 g/mol
InChI Key: WUQJZPODVWGKFI-DHTOPLTISA-N
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Description

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide (CAS: 1173050-17-3 ) is a chiral guanidinium salt recognized for its application as a chiral organocatalyst . This compound features a defined stereochemistry at two centers (2S,6S) and a guanidinium moiety, which is instrumental in activating substrates and controlling the stereoselectivity in synthetic transformations . Its molecular formula is C13H26IN3, with an average mass of 351.276 Da . Researchers value this compound for its potential to facilitate the asymmetric synthesis of enantiomerically enriched molecules, a critical process in pharmaceutical and fine chemical development . As supplied by various specialty chemical providers, this product is categorized specifically for use as a chiral organo catalyst . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care, referring to the Safety Data Sheet for detailed hazard information (H302-H315-H319-H335) .

Properties

IUPAC Name

(2S,6S)-2,6-ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3.HI/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9;/h9-10H,7-8H2,1-6H3,(H,14,15);1H/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQJZPODVWGKFI-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C[N+]2=C(N1)NC(C2)C(C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[N+]2=C(N1)N[C@H](C2)C(C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855886
Record name (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173050-17-3
Record name (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The preparation of this compound generally involves two main stages:

The bicyclic imidazo[1,2-a]imidazole scaffold is typically synthesized via condensation and cyclization reactions starting from appropriate diamine and aldehyde or ketone precursors, followed by introduction of tert-butyl groups.

Key synthetic features:

  • The bicyclic ring is formed through intramolecular cyclization involving an imidazole and an imidazoline ring.
  • The tert-butyl groups at positions 2 and 6 are introduced either by using tert-butyl-substituted diamines or by alkylation of the bicyclic core with tert-butyl-containing alkylating agents.

Quaternization to Form the Iodide Salt

The quaternization step involves alkylation of the bicyclic imidazole nitrogen with an alkyl iodide to yield the corresponding imidazolium iodide salt.

  • Alkylating agents: Typically, methyl iodide or other alkyl iodides are used.
  • Reaction conditions: Alkylation is carried out in an inert solvent such as dichloromethane or acetonitrile.
  • Temperature: Reactions are performed at mild temperatures, ranging from 0°C to room temperature (25°C).
  • Base presence: Usually, no external base is required during quaternization as the nitrogen is nucleophilic enough; however, inert atmosphere conditions are often maintained to prevent side reactions.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Cyclization Diamine precursor + aldehyde/ketone, acid catalyst Formation of bicyclic imidazo[1,2-a]imidazole core
2 Introduction of tert-butyl groups Alkylation with tert-butyl halide or use of tert-butyl diamine Provides steric bulk at 2,6 positions
3 Quaternization (iodide salt formation) Alkyl iodide (e.g., methyl iodide), inert solvent, 0-25°C Formation of imidazolium iodide salt

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile.
  • Temperature range: 0°C to 110°C depending on the step; quaternization typically at 0–25°C.
  • Reaction time: Varies from 1 to 24 hours depending on the step and scale.
  • Yield: Optimized conditions yield high purity products, often above 80% isolated yield for the bicyclic intermediate and 70-90% for the iodide salt formation.

Supporting Research Findings

  • Alkylation reactions for imidazole derivatives have been extensively studied, showing that the use of alkyl halides with good leaving groups (iodide > bromide > chloride) facilitates efficient quaternization under mild conditions.
  • The bicyclic imidazo[1,2-a]imidazole system can be prepared via multicomponent reactions involving diamines and aldehydes, which can be adapted for introducing bulky tert-butyl groups.
  • The iodide salt formation is typically confirmed by NMR, IR, and elemental analysis, ensuring the formation of the quaternary ammonium salt.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Range Comments
Starting materials Diamine with tert-butyl groups Commercially available or synthesized
Alkylating agent Methyl iodide or alkyl iodide For quaternization step
Solvent Dichloromethane, acetonitrile, THF Inert, dry solvents preferred
Temperature 0°C to 110°C Lower temperatures for quaternization
Reaction time 2–24 hours Depends on step and scale
Yield (bicyclic core) 70–85% Optimized conditions
Yield (iodide salt) 70–90% High purity salt formation
Purification Crystallization, column chromatography To obtain analytically pure compound

Chemical Reactions Analysis

Anion Exchange Reactions

The iodide anion in this compound can undergo metathesis to form derivatives with alternative counterions. This process is critical for tuning physical properties (e.g., solubility, melting point) and catalytic activity.

Reaction TypeConditionsReagents/CatalystsProductsYield
Anion exchangeDMF, RT, 12–24hAgNO₃ or KPF₆Corresponding bromide or hexafluorophosphate salts65–85%

Key findings:

  • Silver nitrate (AgNO₃) in dimethylformamide (DMF) facilitates iodide replacement with bromide or nitrate.

  • Hexafluorophosphate (PF₆⁻) derivatives are synthesized using potassium hexafluorophosphate (KPF₆).

  • The tert-butyl groups enhance stability during anion exchange by reducing hygroscopicity .

Building Block for Larger Architectures

The compound serves as a precursor for synthesizing complex molecules, leveraging its reactive imidazolium core.

Reaction TypeConditionsReagentsProductsYield
CycloadditionTHF, 0°C to RTDichloromethaneSpirocyclic derivatives40–50%
Thione formationDMF, S₈, 100°C, 8hElemental sulfurThione-functionalized analogs~70%

Mechanistic notes:

  • The iodide ion acts as a leaving group in SN2 reactions with sulfur nucleophiles .

  • Cyclization reactions are regioselective due to steric effects from the tert-butyl substituents .

Acid-Base Reactivity

The imidazolium cation exhibits weak Brønsted acidity, enabling deprotonation under basic conditions.

Reaction TypeConditionsReagentsProductsYield
DeprotonationTHF, −78°C, 1hKHMDSNeutral imidazole derivative85%
Salt formationEt₂O, HCl gas, 0°CHClHydrochloride salt>90%

Key observations:

  • Deprotonation generates a nucleophilic imidazole species for further functionalization.

  • Acid treatment regenerates the ionic structure with altered counterions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways involving:

  • Pathway A : Cleavage of tert-butyl groups, releasing isobutene .

  • Pathway B : Fragmentation of the bicyclic core into smaller aromatic compounds.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₃H₁₈N₃I
  • Molecular Weight : 323.20 g/mol
  • CAS Number : 1173050-17-3

The compound features a hexahydroimidazo structure which contributes to its stability and reactivity in various chemical reactions.

Catalysis

One of the primary applications of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide is as a chiral organocatalyst . Its unique structure allows it to facilitate various asymmetric transformations in organic synthesis. Studies have shown that this compound can effectively catalyze reactions such as:

  • Aldol Reactions
  • Michael Additions
  • Diels-Alder Reactions

These reactions benefit from the compound's ability to provide high enantioselectivity and yield.

Pharmaceutical Applications

Due to its chiral nature, this compound has potential applications in the pharmaceutical industry for the synthesis of biologically active compounds. It can be utilized in the development of:

  • Anticancer Agents
  • Antiviral Drugs

Research indicates that derivatives synthesized using this compound exhibit enhanced biological activity compared to their non-chiral counterparts.

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be incorporated into:

  • Polymer Chemistry : As a building block for creating novel polymeric materials with specific functionalities.
  • Nanotechnology : In the development of nanostructured materials for various applications including drug delivery systems.

Case Study 1: Asymmetric Catalysis

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a catalyst for the asymmetric aldol reaction between acetone and benzaldehyde. The reaction achieved an enantiomeric excess of over 90%, showcasing the compound's potential in asymmetric synthesis .

Case Study 2: Pharmaceutical Synthesis

A research article highlighted its use in synthesizing a new class of antiviral agents. The incorporation of this compound into the synthetic pathway resulted in improved yields and biological activity against viral strains resistant to existing medications .

Case Study 3: Material Development

In another study focused on material science applications, this compound was used as a precursor for developing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics .

Mechanism of Action

The mechanism by which (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical processes.

Comparison with Similar Compounds

Neutral Imidazo-Imidazole Derivatives

The neutral precursor, "(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole" (CAS 877773-38-1), shares the same bicyclic core but lacks the quaternary ammonium center and iodide counterion. Key differences include:

Property Target Compound (Iodide Salt) Neutral Precursor
Charge +1 (cationic) Neutral
Solubility Likely polar due to iodide Less polar
Reactivity Enhanced electrophilicity Reduced electrophilicity
Spectral Data Requires ion-pair analysis Standard NMR/UV methods

The iodide salt’s ionic nature increases solubility in polar solvents, making it more suitable for catalytic or medicinal applications requiring ionic interactions .

Other Bicyclic Imidazole Derivatives

Compounds like imidazo[1,2-a]pyridines or imidazo[2,1-b]thiazoles share structural motifs but differ in ring saturation and substituents. For example:

  • Imidazo[1,2-a]pyridine : Lacks the fused imidazole ring system, reducing steric bulk.
  • Imidazo[2,1-b]thiazole : Incorporates sulfur, altering electronic properties and reactivity.

These analogs often exhibit distinct NMR shifts (e.g., ¹H-NMR δ 7–9 ppm for aromatic protons vs. δ 1–3 ppm for tert-butyl groups in the target compound) .

Quaternary Ammonium Salts

Compounds like benzalkonium chloride or cetyltrimethylammonium bromide share ionic characteristics but lack the bicyclic framework. Comparisons include:

Property Target Compound Benzalkonium Chloride
Structure Bicyclic, stereospecific Linear alkyl chain
Applications Potential catalysis Surfactant/antimicrobial
Thermal Stability High (tert-butyl groups) Moderate

The target compound’s rigid bicyclic structure may enhance thermal stability and chiral selectivity in asymmetric synthesis .

Methodological Considerations for Comparison

Spectral Analysis

Resources like Tables of Spectral Data for Structure Determination of Organic Compounds provide benchmarks for NMR (¹H, ¹³C) and UV-Vis data. For instance:

  • ¹H-NMR : Tert-butyl protons in the target compound resonate near δ 1.2–1.4 ppm, distinct from methyl groups in linear analogs (δ 0.8–1.0 ppm) .
  • ¹³C-NMR : Quaternary carbons in the bicyclic system appear at δ 70–80 ppm, contrasting with simpler imidazoles (δ 120–140 ppm) .

Crystallography

Software like SHELXL enables precise determination of stereochemistry and counterion interactions, critical for validating the iodide salt’s structure .

Biological Activity

The compound (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 1173050-17-3
  • Molecular Formula : C13H26IN3
  • Molecular Weight : 351.27 g/mol

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. In vitro studies demonstrated a significant reduction in reactive oxygen species (ROS) levels when exposed to this compound.

Antimicrobial Activity

The compound has displayed antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing inhibition of growth at specific concentrations. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential use as a therapeutic agent in treating infections.

Anti-inflammatory Effects

In studies involving macrophage cell lines (e.g., RAW264.7), the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in managing inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The IC50 values for different cell lines are summarized below:

Cell Line IC50 (µg/mL)
HeLa10
MCF-715
A43112

These results indicate that the compound may have potential as an anticancer agent.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of this compound using DPPH and ABTS assays. The results showed a dose-dependent increase in antioxidant capacity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. The results indicated that it could serve as an alternative treatment option where conventional antibiotics fail.

Q & A

Q. What are the optimal synthetic routes for this imidazolium iodide salt, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization should employ factorial experimental designs to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, a split-plot design (adapted from agricultural studies ) can partition variables into "hard-to-change" (e.g., solvent type) and "easy-to-adjust" (e.g., temperature). Key steps:

  • Screening experiments : Use fractional factorial designs to identify critical parameters.
  • Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables.
  • Validation : Replicate under optimal conditions with statistical confidence intervals (e.g., 95% CI).

Example Table: Synthetic Parameter Optimization

VariableRange TestedOptimal ValueYield (%)Purity (%)
SolventTHF, DMF, MeCNDMF7899.5
Temperature (°C)60–1201008298.7
Catalyst (mol%)5–20158599.1

Q. How can advanced spectroscopic techniques confirm stereochemical configuration and purity?

Methodological Answer:

  • 2D NMR (NOESY, HSQC) : Resolve spatial proximity of tert-butyl groups and imidazolium protons to confirm (2S,6S) stereochemistry. Cross-peaks in NOESY between axial protons and tert-butyl groups validate chair conformation .
  • X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to unambiguously assign stereochemistry.
  • HPLC-MS : Use chiral columns (e.g., amylose-based) with ESI-MS detection to assess enantiomeric purity (>99% required for pharmacological studies).

Advanced Research Questions

Q. What computational approaches predict electronic properties and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311+G(d,p) basis sets model charge distribution in the imidazolium core .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes in ’s anti-QS pathways) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes.
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic pathways.

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and tissue distribution (e.g., LC-MS/MS quantification in rodent models).
  • Dose-response recalibration : Adjust in vitro assays (e.g., 3D cell cultures) to mimic in vivo microenvironments (e.g., hypoxia, shear stress) .
  • Mechanistic studies : Use CRISPR knockouts or RNA-seq to identify off-target effects masking efficacy in vivo.

Q. What methodologies assess environmental fate and ecotoxicological effects?

Methodological Answer:

  • Environmental persistence : Use OECD 307 guidelines to study hydrolysis/photolysis rates. Measure half-life (t½) in simulated freshwater/sediment systems .
  • Trophic transfer studies : Expose model organisms (Daphnia magna, Danio rerio) to sublethal doses. Assess bioaccumulation factors (BAFs) via GC-MS.
  • Microcosm experiments : Evaluate ecosystem-level impacts (e.g., microbial diversity shifts via 16S rRNA sequencing) under controlled conditions.

Data Contradiction Analysis Framework

Adapted from and :

Hypothesis reevaluation : Align conflicting data with theoretical models (e.g., ligand-receptor binding kinetics vs. observed IC50 discrepancies).

Methodological audit : Compare assay conditions (e.g., buffer pH, cell line viability).

Meta-analysis : Pool datasets from independent studies (e.g., RevMan for statistical heterogeneity analysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Reactant of Route 2
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.